![molecular formula C8H12O2 B1654662 Methyl Cyclohex-2-ene-1-carboxylate CAS No. 25662-37-7](/img/structure/B1654662.png)
Methyl Cyclohex-2-ene-1-carboxylate
Overview
Description
“Methyl Cyclohex-2-ene-1-carboxylate” is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “Methyl Cyclohex-2-ene-1-carboxylate” has been studied in the context of kinetic resolution. A bacterial carboxylesterase (CarEst3) was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM .Molecular Structure Analysis
The molecular structure of “Methyl Cyclohex-2-ene-1-carboxylate” can be represented by the InChI code: 1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl Cyclohex-2-ene-1-carboxylate” is a liquid at room temperature with a density of 1.028 g/mL at 20 °C .Scientific Research Applications
Diastereoselective Synthesis
This compound is used in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols , which are valuable intermediates in organic synthesis .
Pharmaceutical Applications
It serves as a building block in pharmaceutical synthesis, such as the creation of methyl -7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo [b,d]furan-4a-carboxylate .
Agrochemicals
In the agrochemical industry, it is used in developing advanced crop protection agents, contributing to more potent and selective pesticides and herbicides .
Safety and Hazards
“Methyl Cyclohex-2-ene-1-carboxylate” is classified as a combustible liquid (Category 4, H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
Methyl Cyclohex-2-ene-1-carboxylate is a carboxylic ester . It has been found to interact with bacterial carboxylesterase (CarEst3), which was identified by genome mining . CarEst3 has been shown to efficiently hydrolyze racemic Methyl Cyclohex-2-ene-1-carboxylate .
Mode of Action
The interaction of Methyl Cyclohex-2-ene-1-carboxylate with CarEst3 results in the hydrolysis of the compound . This process is efficient and displays a high substrate tolerance .
Biochemical Pathways
The hydrolysis of Methyl Cyclohex-2-ene-1-carboxylate by CarEst3 leads to the synthesis of (S)-CHCM . This process is part of a larger biochemical pathway that involves the transformation of various compounds.
Result of Action
The hydrolysis of Methyl Cyclohex-2-ene-1-carboxylate by CarEst3 results in the synthesis of (S)-CHCM . This product can be used in further biochemical reactions.
Action Environment
The action of Methyl Cyclohex-2-ene-1-carboxylate is influenced by various environmental factors. For instance, the efficiency of its hydrolysis by CarEst3 can be affected by factors such as temperature and pH . Additionally, the stability of the compound can be influenced by storage conditions .
properties
IUPAC Name |
methyl cyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVHTVRTQUBZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451592 | |
Record name | Methyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Cyclohex-2-ene-1-carboxylate | |
CAS RN |
25662-37-7 | |
Record name | Methyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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